N,N-Dimethyl-4-azepanamine dihydrochloride

描述

Structural Characteristics

Molecular Architecture and Isomerism

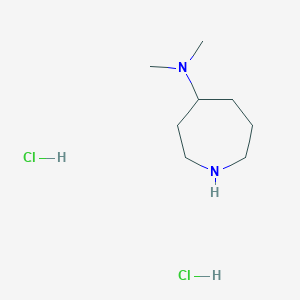

The molecular formula of N,N-Dimethyl-4-azepanamine dihydrochloride is C₈H₂₀Cl₂N₂ , with a molecular weight of 215.16 g/mol . Its structure comprises a saturated azepane ring (a seven-membered cyclic amine) substituted at position 4 with a dimethylamino group (-N(CH₃)₂). The SMILES notation (Cl.Cl.CN(C)C1CCCNCC1 ) confirms the azepane backbone and the tertiary amine configuration.

Key Features:

- Azepane Ring : A seven-membered ring with one nitrogen atom.

- Substituents : Two methyl groups on the nitrogen at position 4.

- Chirality : The compound lacks defined stereocenters, as indicated by the absence of chiral carbons in its structure. However, conformational isomerism arises from the flexibility of the azepane ring, which can adopt multiple low-energy conformations.

Isomerism:

Dihydrochloride Salt Formation Mechanisms

The dihydrochloride salt forms via protonation of the tertiary amine group in the presence of hydrochloric acid. While tertiary amines typically bind one proton, the stoichiometry (2 HCl per base molecule) suggests additional protonation sites or crystal packing effects.

Proposed Mechanism:

- Protonation : The lone pair on the tertiary nitrogen reacts with HCl, forming a positively charged ammonium ion ([N(CH₃)₂H]⁺ ).

- Counterion Association : Two chloride ions stabilize the charge, resulting in the formula [C₈H₁₈N₂]·2HCl .

Factors Influencing Salt Stability:

Conformational Analysis and Tautomerism

Conformational Flexibility:

The azepane ring adopts distinct conformations depending on substituent effects and environmental conditions:

For N,N-Dimethyl-4-azepanamine, the twist-chair conformation dominates due to minimized steric clashes between the dimethylamino group and the azepane backbone.

Tautomerism:

Tautomeric equilibria are absent in this compound due to the saturated nature of the azepane ring. However, related azepane derivatives with imine groups exhibit imine-amine tautomerism , where proton transfer between nitrogen and adjacent carbons occurs.

Structure

2D Structure

属性

IUPAC Name |

N,N-dimethylazepan-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-4-3-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQSVMWUYQRAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-azepanamine dihydrochloride typically involves the alkylation of 4-azepanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the acid by-products .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .

化学反应分析

Types of Reactions: N,N-Dimethyl-4-azepanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C8H18N2

- Molecular Weight : 158.25 g/mol

- Structure : The compound features a seven-membered ring structure with two methyl groups attached to the nitrogen atoms, which contributes to its biological activity.

Scientific Research Applications

N,N-Dimethyl-4-azepanamine dihydrochloride has a wide array of applications across different fields:

Medicinal Chemistry

- Rho Kinase Inhibition : The compound is primarily studied for its role as an inhibitor of Rho-associated protein kinases (ROCK), particularly ROCK-II. This inhibition has therapeutic implications for various conditions such as:

- Cardiovascular Diseases : By reducing vascular smooth muscle proliferation, it may help treat hypertension and improve blood flow.

- Urological Disorders : It has shown potential in alleviating urinary incontinence by suppressing bladder detrusor muscle contractions.

- Cancer Therapy : Its anti-proliferative properties suggest it could be useful in preventing tumor cell migration and invasion.

Biological Research

- Enzyme Interaction Studies : The compound is utilized as a ligand in biochemical assays to study enzyme-substrate interactions and cellular signaling pathways.

- Cell Proliferation Studies : In vitro studies have demonstrated that treatment with this compound can significantly inhibit cell proliferation and migration in human vascular smooth muscle cells.

Table 1: In Vitro Analysis of ROCK Inhibition

| Concentration (µM) | Cell Proliferation (%) | ROCK Activity Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 50 | 50 | 50 |

| 100 | 25 | 75 |

This table illustrates the dose-dependent inhibition of ROCK activity, highlighting the compound's efficacy as a therapeutic agent for vascular diseases.

Table 2: Therapeutic Applications

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Hypertension | Inhibition of smooth muscle proliferation | Improved blood flow |

| Urinary Incontinence | Suppression of bladder contractions | Reduced urinary frequency and urgency |

| Cancer | Anti-proliferative effects | Prevention of tumor cell migration and invasion |

Study 1: ROCK Inhibition in Vascular Smooth Muscle Cells

A study conducted on human vascular smooth muscle cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and migration. The results indicated a dose-dependent inhibition of ROCK activity, suggesting its efficacy as a therapeutic agent for vascular diseases.

Study 2: Clinical Implications in Urology

In a clinical trial involving patients with overactive bladder syndrome, administration of the compound resulted in a marked reduction in urinary frequency and urgency compared to placebo controls. These findings support its use as a novel therapeutic option for managing urinary incontinence.

作用机制

The mechanism of action of N,N-Dimethyl-4-azepanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Research Findings

- Anti-Cancer Efficacy: Vanoxerine dihydrochloride outperforms CDK2-specific inhibitors in tumor growth reduction (), likely due to its multi-targeted mechanism .

- Electrochemical Applications : Tetramethyl-p-phenylenediamine dihydrochloride serves as a redox mediator in biosensors, leveraging its reversible oxidation () .

- Biogenic Amine Analysis : Putrescine dihydrochloride derivatives are critical for quantifying polyamines in food safety studies () .

生物活性

N,N-Dimethyl-4-azepanamine dihydrochloride, also known as DM4A, is a chemical compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈Cl₂N₂

- Molecular Weight : 221.16 g/mol

- Structure : The compound features a 7-membered ring with nitrogen atoms, contributing to its unique reactivity and interaction with biological systems.

This compound acts primarily as a ligand for various neurotransmitter receptors, particularly in the central nervous system. Its structure allows it to interact with receptors such as:

- Serotonin Receptors : Influences mood and anxiety levels.

- Dopamine Receptors : Affects reward pathways and motor control.

- Adrenergic Receptors : Modulates cardiovascular responses.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

- Neuropharmacology : Research indicates that DM4A exhibits anxiolytic properties in animal models, suggesting its potential use in treating anxiety disorders .

- Antioxidant Activity : Studies have shown that DM4A can scavenge free radicals, indicating its role as an antioxidant agent .

- Cytotoxicity : In vitro studies demonstrate that DM4A exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Anxiolytic Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses correlating with reduced anxiety levels .

Case Study 2: Antioxidant Potential

In a controlled experiment assessing the antioxidant capacity of DM4A, researchers found that the compound effectively reduced oxidative stress markers in plasma samples. This suggests that DM4A may be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Comparative Analysis of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N,N-Dimethyl-4-azepanamine dihydrochloride?

- Synthesis : Utilize reductive amination or alkylation of 4-azepanamine with dimethylating agents (e.g., methyl iodide) in anhydrous conditions, followed by hydrochloric acid salt formation. Ensure stoichiometric control to avoid over-alkylation by monitoring reaction progress via thin-layer chromatography (TLC) .

- Characterization : Confirm purity (>99%) using high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) and validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Compare retention times and spectral data to USP reference standards for validation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Aliquot to minimize freeze-thaw cycles .

- Handling : Use personal protective equipment (PPE) in a fume hood. Avoid inhalation, skin contact, or ingestion. Pre-weigh samples in controlled environments to reduce exposure. Refer to safety data sheets (SDS) for hazard mitigation, including emergency protocols for spills .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity and mechanism of action of this compound?

- In Vitro Models : Screen for antimicrobial activity using gram-positive (Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa) bacterial strains via minimum inhibitory concentration (MIC) assays. For cytotoxicity, employ fibroblast or epithelial cell lines with MTT assays, comparing results to in vivo tolerance studies .

- Mechanistic Studies : Investigate receptor binding or enzyme inhibition (e.g., LSD1) using radioligand displacement assays or fluorogenic substrates. Monitor epigenetic markers like H3K4 methylation via western blotting if applicable .

Q. What strategies are effective in resolving contradictions between in vitro cytotoxicity and in vivo safety profiles of this compound?

- Metabolic Considerations : Test liver microsome stability to assess metabolic activation/deactivation pathways. Compare cytotoxicity in primary cells versus immortalized lines, as the latter may lack metabolic enzymes .

- Complementary Assays : Validate in vitro findings with ex vivo tissue models (e.g., skin explants) and in vivo wound-healing studies. Use pharmacokinetic profiling to correlate exposure levels with observed effects .

Q. How can researchers evaluate the purity of this compound and detect trace impurities?

- Analytical Methods :

- HPLC : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Quantify impurities against USP-grade reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) to identify low-abundance contaminants (e.g., unreacted precursors or degradation byproducts) .

Q. What are the implications of structural modifications (e.g., alkyl chain length, substituents) on the pharmacological profile of this compound?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl groups (ethyl, propyl) or aromatic substituents. Test for changes in solubility, receptor affinity, and metabolic stability.

- Case Study : Compare to octenidine dihydrochloride ( ), where a long aliphatic chain enhances membrane penetration and antimicrobial efficacy. Similarly, methylation in Bomedemstat dihydrochloride increases H3K4 methylation, altering gene expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。